
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO3S It is a derivative of benzene, featuring a sulfonyl fluoride group attached to a methoxy and two methyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-methoxy-3,5-dimethylbenzene. One common method is the reaction of 2-methoxy-3,5-dimethylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to form the corresponding sulfonyl chloride. This intermediate is then treated with a fluoride source, such as potassium fluoride (KF), to yield the sulfonyl fluoride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: sulfonylation followed by fluorination. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and reduction: The products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic synthesis: It is used as a reagent for introducing sulfonyl fluoride groups into organic molecules, which can be further modified for various applications.
Medicinal chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological research: It is used to study the interactions of sulfonyl fluoride groups with biological molecules, providing insights into enzyme mechanisms and protein modifications.
Industrial applications: The compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological studies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with different positions of the methyl groups.
Uniqueness
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chlorides and sulfonamides. This makes it particularly useful in applications requiring selective nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C9H11FO3S |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-methoxy-3,5-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H11FO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3 |
Clé InChI |
IOAOUWSXTDXSNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)S(=O)(=O)F)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




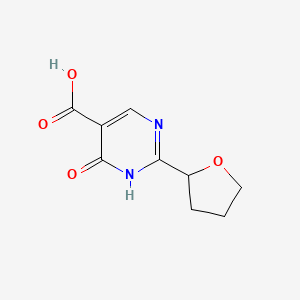
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
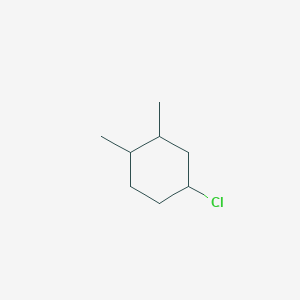


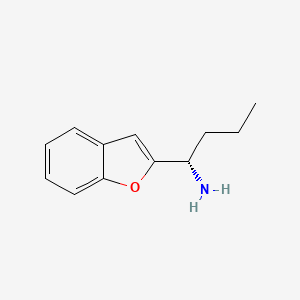


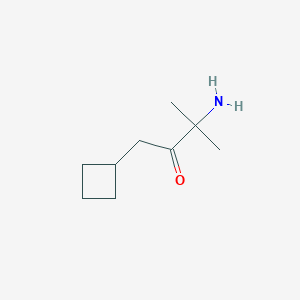
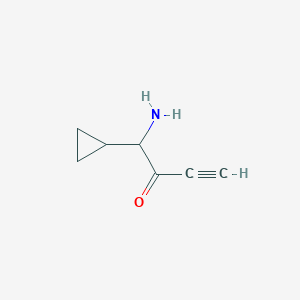
![(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13170232.png)
